molecular formula C19H18O4 B380549 2-Methyl-3-phenoxy-7-propan-2-yloxychromen-4-one CAS No. 315233-35-3

2-Methyl-3-phenoxy-7-propan-2-yloxychromen-4-one

Cat. No.: B380549
CAS No.: 315233-35-3
M. Wt: 310.3g/mol
InChI Key: PNLVPCMBKPMCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-phenoxy-7-propan-2-yloxychromen-4-one is a useful research compound. Its molecular formula is C19H18O4 and its molecular weight is 310.3g/mol. The purity is usually 95%.
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Biological Activity

2-Methyl-3-phenoxy-7-propan-2-yloxychromen-4-one is a synthetic compound belonging to the flavonoid class, specifically categorized as a chromone derivative. This compound exhibits a unique chromenone backbone, which contributes to its diverse biological activities. The molecular formula is C17H18O4C_{17}H_{18}O_{4}, and its structure includes a phenoxy group and a propan-2-yloxy substituent, enhancing its solubility and bioactivity compared to other flavonoids.

Chemical Structure

The structural representation of this compound can be summarized as follows:

Chemical Structure C17H18O4\text{Chemical Structure }C_{17}H_{18}O_{4}

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.
  • Antibacterial Properties : Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
  • Antitumor Activity : Preliminary findings suggest that this compound may exhibit antiproliferative effects on cancer cell lines, indicating potential as an anticancer agent.

The biological activities of this compound can be attributed to its interaction with various molecular targets in biological pathways:

  • Antioxidant Mechanism : The flavonoid structure allows for scavenging of free radicals, thus reducing oxidative damage.
  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Antitumor Mechanism : It is believed to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar flavonoids is presented in the table below:

Compound NameStructure TypeKey Features
7-MethoxyflavoneFlavonoidExhibits strong antioxidant properties
5-HydroxyflavoneFlavonoidKnown for anti-inflammatory effects
3-HydroxyflavoneFlavonoidPotential neuroprotective agent
6,7-DimethoxyflavoneFlavonoidDisplays significant antitumor activity

While many flavonoids exhibit antioxidant and anti-inflammatory properties, the unique combination of substituents in this compound enhances its interaction with specific biological pathways more effectively than some structurally similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Antibacterial Activity : A study demonstrated that methanol extracts containing this compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating potent effects .
  • Antiproliferative Effects : In vitro assays showed that the compound could inhibit the proliferation of cancer cell lines such as HeLa and A549, suggesting its potential as an anticancer agent .
  • In Silico Studies : Computational analyses indicated strong interactions between the compound and key proteins involved in bacterial resistance mechanisms, highlighting its potential therapeutic applications against resistant strains .

Properties

IUPAC Name

2-methyl-3-phenoxy-7-propan-2-yloxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12(2)21-15-9-10-16-17(11-15)22-13(3)19(18(16)20)23-14-7-5-4-6-8-14/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLVPCMBKPMCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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